molecular formula C7H6INO2 B1265679 1-(Iodomethyl)-4-nitrobenzene CAS No. 3145-86-6

1-(Iodomethyl)-4-nitrobenzene

Cat. No. B1265679
CAS RN: 3145-86-6
M. Wt: 263.03 g/mol
InChI Key: INKNHBKFSPIMKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(Iodomethyl)-4-nitrobenzene often involves halogenation and nitration reactions. While specific synthesis methods for 1-(Iodomethyl)-4-nitrobenzene are not detailed in the available literature, related compounds are synthesized through controlled reactions where halogen groups and nitro groups are introduced to the benzene ring using reagents like iodine and nitric acid, respectively, under specific conditions.

Molecular Structure Analysis

Molecular structure analysis of compounds like 1-(Iodomethyl)-4-nitrobenzene involves understanding the arrangement of atoms and the electronic interactions between them. Studies on similar compounds show that iodo and nitro groups can engage in interactions like halogen bonding, influencing the overall molecular structure and stability. For instance, mutual recognition between iodo and nitro groups through symmetrical bridging interactions can generate specific molecular arrangements in crystals (Allen et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of 1-(Iodomethyl)-4-nitrobenzene is influenced by the presence of both electron-withdrawing (nitro) and electron-donating (iodo) groups. These functional groups make the compound susceptible to various organic reactions, such as nucleophilic substitution reactions where the iodo group can be replaced by other nucleophiles, and reduction reactions where the nitro group can be converted to amino groups.

Physical Properties Analysis

The physical properties of 1-(Iodomethyl)-4-nitrobenzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of heavy atoms like iodine and functional groups like nitro can significantly influence these properties. For example, halogenated nitrobenzenes tend to have higher melting and boiling points compared to their non-halogenated counterparts due to increased molecular weight and potential for intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 1-(Iodomethyl)-4-nitrobenzene include its acidity, basicity, and reactivity towards other chemicals. The nitro group is an electron-withdrawing group that can decrease the electron density on the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. Conversely, the iodo group can increase the reactivity towards nucleophilic substitution due to its ability to leave as a good leaving group.

  • (Allen et al., 1994): Discusses the molecular recognition and structure resulting from interactions between iodo and nitro groups in crystal structures.
  • Additional references from the search can provide insights into the synthesis, structure, and properties of similar compounds, aiding in understanding 1-(Iodomethyl)-4-nitrobenzene.

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : Iodomethyl compounds, such as Iodomethyl methyl ether, are often used as intermediates in organic synthesis . They find diverse applications, ranging from synthesis and scientific research to laboratory experiments .
    • Methods of Application : These compounds have been utilized in the creation of numerous organic compounds, including polymers and dyes . For instance, Iodomethyl methyl ether has played a role in the synthesis of various polymers, such as polyurethanes and polyethylenes .
    • Results or Outcomes : The use of iodomethyl compounds in organic synthesis has enabled the creation of a wide range of organic compounds, contributing to advancements in various fields of research .
  • Scientific Field: Biochemistry

    • Application : Iodomethane, a related compound, is naturally emitted by rice plantations in small amounts . It is also produced in vast quantities by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria .
    • Methods of Application : This natural production of iodomethane contributes to the global biogeochemical cycling of iodine .
    • Results or Outcomes : Understanding the natural production of iodomethane can provide insights into environmental processes and contribute to our knowledge of global iodine cycling .
  • Scientific Field: Organic Chemistry

    • Application : Iodomethyl compounds have been used in the radical azidoalkylation of alkenes .
    • Methods of Application : The preparation of γ-azidosulfones was easily achieved using iodomethyl aryl sulfones . These azidosulfones were then converted to homoallylic azides using a Julia–Kocienski olefination reaction .
    • Results or Outcomes : This method provides a new pathway for the synthesis of homoallylic azides, which are useful intermediates in organic synthesis .
  • Scientific Field: Catalysis

    • Application : Iodomethyl compounds have been used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes .
    • Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
    • Results or Outcomes : The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .
  • Scientific Field: Environmental Chemistry

    • Application : Iodomethane, a related compound, is naturally emitted by rice plantations in small amounts. It is also produced in vast quantities estimated to be greater than 214,000 tons annually by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria .
    • Methods of Application : This natural production of iodomethane contributes to the global biogeochemical cycling of iodine .
    • Results or Outcomes : Understanding the natural production of iodomethane can provide insights into environmental processes and contribute to our knowledge of global iodine cycling .
  • Scientific Field: Organic Chemistry

    • Application : Iodomethyl compounds have been used in the oxidation of iodides into aldehydes and ketones .
    • Methods of Application : The reaction was very efficient in converting all the iodides (in better yield) into aldehydes and ketones .
    • Results or Outcomes : The excellent yield was obtained by oxidation of 1-(iodomethyl)-4-methylbenzene 11 (92%) while all the remaining compounds showed better oxidation potential with high yields .
  • Scientific Field: Organic Chemistry

    • Application : Iodomethyl compounds have been used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes .
    • Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
    • Results or Outcomes : The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .
  • Scientific Field: Environmental Chemistry

    • Application : Iodomethane, a related compound, is naturally emitted by rice plantations in small amounts. It is also produced in vast quantities estimated to be greater than 214,000 tons annually by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria .
    • Methods of Application : This natural production of iodomethane contributes to the global biogeochemical cycling of iodine .
    • Results or Outcomes : Understanding the natural production of iodomethane can provide insights into environmental processes and contribute to our knowledge of global iodine cycling .
  • Scientific Field: Organic Chemistry

    • Application : Iodomethyl compounds have been used in the oxidation of iodides into aldehydes and ketones .
    • Methods of Application : The reaction was very efficient in converting all the iodides (in better yield) into aldehydes and ketones .
    • Results or Outcomes : The excellent yield was obtained by oxidation of 1-(iodomethyl)-4-methylbenzene 11 (92%) while all the remaining compounds showed better oxidation potential with high yields .

Safety And Hazards

The safety information for 1-(Iodomethyl)-4-nitrobenzene includes several hazard statements such as H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

1-(iodomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKNHBKFSPIMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185367
Record name alpha-Iodo-p-nitrotoluene
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(Iodomethyl)-4-nitrobenzene

CAS RN

3145-86-6
Record name 1-(Iodomethyl)-4-nitrobenzene
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Record name alpha-Iodo-p-nitrotoluene
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Record name Benzene, 1-(iodomethyl)-4-nitro-
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Record name alpha-Iodo-p-nitrotoluene
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Record name α-iodo-p-nitrotoluene
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Record name 1-(Iodomethyl)-4-nitrobenzene
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Synthesis routes and methods

Procedure details

A suspension of 1-chloromethyl-4-nitro-benzene (10 g, 58.3 mmol) and sodium iodide in acetone (150 ml) was refluxed for 1 h. Water was added until complete dissolution and the mixture extracted with ethyl acetate (4×100 ml). The combined organic layers were extracted with brine, dried over sodium sulfate and concentrated in vacuo yielding 13.9 g (95%) 1-Iodomethyl-4-nitro-benzene as beige crystals.
Quantity
10 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Tan, SA Wang, Z Yan, J Liu, J Wei… - Angewandte Chemie …, 2021 - Wiley Online Library
Oxygenation reactions with molecular oxygen (O 2 ) as the oxygen source provides a green and straightforward strategy for the construction of O‐containing compounds. Demonstrated …
Number of citations: 18 onlinelibrary.wiley.com
K Balaraman, S Kyriazakos, R Palmer… - Synthesis, 2022 - thieme-connect.com
A highly efficient method for C–F bond functionalization of a broad variety of activated and unactivated aliphatic substrates with inexpensive lithium iodide is presented. Primary, …
Number of citations: 3 www.thieme-connect.com
AS Maksimenko, PA Buikin, ED Daeva… - Synthesis, 2022 - thieme-connect.com
Easily accessible and stable ring-methoxylated benzyl chlorides react with AgNO 2 to give mixtures of the corresponding arylnitromethanes and nitrite esters. A modified approach for …
Number of citations: 1 www.thieme-connect.com
P Strazzolini, A Runcio - European Journal of Organic …, 2003 - Wiley Online Library
Nitric acid in dichloromethane may be successfully employed for the oxidation of benzylic alcohols and ethers to the corresponding carbonyl compounds. The proposed method proved …
F Azamifar, MR Naimi-Jamal, OM Demchuk… - Dyes and …, 2023 - Elsevier
To achieve structurally rigid pentamethine cyanine dyes with worthful photophysical properties for biological applications, five series of symmetrical meso-substituted bis(…
Number of citations: 0 www.sciencedirect.com
D Chamorro-Arenas, U Osorio-Nieto… - The Journal of …, 2018 - ACS Publications
By using cheap and innocuous reagents, such as NaClO 2 , NaOCl, and catalytic amounts of TEMPO, a new environmentally friendly protocol for the selective and catalytic TEMPO C(sp …
Number of citations: 31 pubs.acs.org
Z Fan, B Zhang, C Xi - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry NOTE * Corresponding author. E-mail: cjxi@tsinghua.edu.cn Received March 20, 2019; revised April 17, 2019; …
Number of citations: 4 sioc-journal.cn
樊正宁, 张博, 席婵娟 - 有机化学, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry NOTE * Corresponding author. E-mail: cjxi@tsinghua.edu.cn Received March 20, 2019; revised April 17, 2019; …
Number of citations: 3 sioc-journal.cn

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